molecular formula C8H2F8 B12835289 1,4-Difluoro-2,3-bis(trifluoromethyl)benzene

1,4-Difluoro-2,3-bis(trifluoromethyl)benzene

Cat. No.: B12835289
M. Wt: 250.09 g/mol
InChI Key: XRUBRJBKRWEXAX-UHFFFAOYSA-N
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Description

1,4-Difluoro-2,3-bis(trifluoromethyl)benzene is an organic compound with the molecular formula C8H2F8. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and two trifluoromethyl groups are attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Difluoro-2,3-bis(trifluoromethyl)benzene can be synthesized through several methods. One common method involves the nitration of benzene to form nitrobenzene, followed by reduction to form aniline. The aniline is then subjected to trifluoromethylation and fluorination reactions to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced catalytic processes and high-pressure reactors to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1,4-Difluoro-2,3-bis(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of fluorine atoms and trifluoromethyl groups.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens, alkyl halides, and nucleophiles. Conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper.

    Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated or trifluoromethylated derivatives of benzene.

Scientific Research Applications

1,4-Difluoro-2,3-bis(trifluoromethyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-difluoro-2,3-bis(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways. The compound’s fluorine atoms and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can affect the compound’s electronic properties and influence its behavior in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(trifluoromethyl)benzene: Similar in structure but lacks the additional fluorine atoms.

    1,3-Bis(trifluoromethyl)benzene: Another derivative with trifluoromethyl groups in different positions.

    1,4-Dichloro-2-(trifluoromethyl)benzene: Contains chlorine atoms instead of fluorine

Uniqueness

1,4-Difluoro-2,3-bis(trifluoromethyl)benzene is unique due to the presence of both fluorine atoms and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H2F8

Molecular Weight

250.09 g/mol

IUPAC Name

1,4-difluoro-2,3-bis(trifluoromethyl)benzene

InChI

InChI=1S/C8H2F8/c9-3-1-2-4(10)6(8(14,15)16)5(3)7(11,12)13/h1-2H

InChI Key

XRUBRJBKRWEXAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)C(F)(F)F)C(F)(F)F)F

Origin of Product

United States

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